molecular formula C14H22BNO4 B567561 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1350636-48-4

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B567561
M. Wt: 279.143
InChI Key: COYSHKOFJGGCRQ-UHFFFAOYSA-N
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Description

Boronic acids and their derivatives are a class of compounds that contain a boronic acid functional group. These compounds have found use in a wide range of applications from materials science to medicine due to their unique chemical properties .


Molecular Structure Analysis

Boronic acids and their derivatives typically consist of a boron atom bonded to an organic moiety and two hydroxyl groups. The boron atom is typically sp2 hybridized, resulting in a trigonal planar geometry around the boron .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo several types of chemical reactions. They can form boronate esters with diols in the presence of a base, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Synthesis and Structural Analysis

The compound, along with its derivatives, is utilized in various synthesis and structural analyses. In one study, it was used to create boric acid ester intermediates with benzene rings. These compounds were synthesized through a multi-step reaction and analyzed using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. The research highlighted how density functional theory (DFT) calculations align with crystal structures, providing insights into molecular structures and physicochemical properties (P.-Y. Huang et al., 2021).

Development of Bifunctional Building Blocks

Another research area involves developing bifunctional building blocks for combinatorial chemistry. A study compared structures of pyridin-2-ylboron derivatives, focusing on their stability and reactivity. The research combined crystallography and ab initio calculations to understand molecular orbitals and chemical reactions (J. Sopková-de Oliveira Santos et al., 2003).

Isotope-labeled Compound Synthesis

This compound is also critical in synthesizing isotope-labeled compounds. For instance, a study outlined the synthesis of an HSP90 inhibitor using this compound as an intermediate, illustrating its role in developing targeted therapeutic agents (Mihaela Plesescu et al., 2014).

Enhancing Chemical Synthesis

Researchers have also developed improved synthesis methods for various compounds using this chemical. For example, a study optimized the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, demonstrating the applicability of this compound in both high-throughput chemistry and large-scale synthesis (Paul A. Bethel et al., 2012).

Applications in Polymer Synthesis

The compound finds significant use in polymer synthesis. A study focused on synthesizing deeply colored polymers containing specific pyrrolopyrrole units, where this compound played a vital role in the polymerization process (Irina Welterlich et al., 2012).

Safety And Hazards

Like all chemicals, boronic acids and their derivatives should be handled with care. They can pose health hazards if ingested, inhaled, or come into contact with the skin and eyes .

Future Directions

The field of boronic acid chemistry is a rapidly evolving area of research with potential applications in many areas including drug discovery, materials science, and chemical synthesis .

properties

IUPAC Name

4-(2-methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-10-16-7-6-12(11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYSHKOFJGGCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744820
Record name 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1350636-48-4
Record name 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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